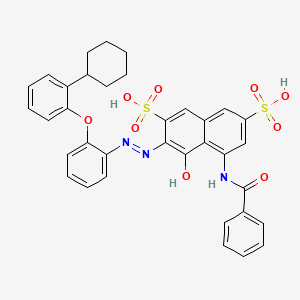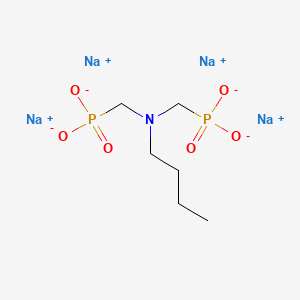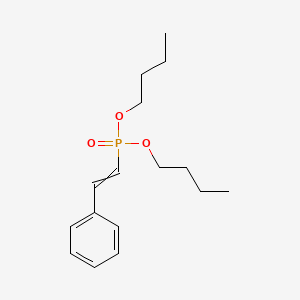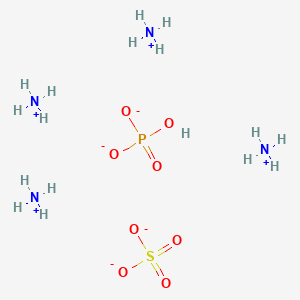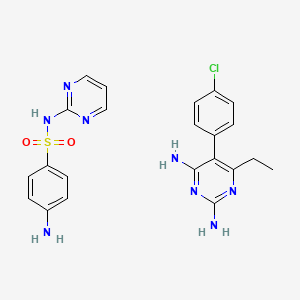
Rebalance
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rebalance” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Rebalance” typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as chromium trioxide or potassium permanganate to produce the desired compound.
Hydration of Alkynes: This method involves the addition of water to alkynes in the presence of a catalyst to form the compound.
Reduction of Carboxylic Acids: This method involves the reduction of carboxylic acids using reagents such as lithium aluminium hydride to produce the desired compound.
Industrial Production Methods
On an industrial scale, “this compound” is typically produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“Rebalance” undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as chromium trioxide and potassium permanganate.
Reducing Agents: Such as lithium aluminium hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
“Rebalance” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a tool for probing the mechanisms of various biochemical reactions.
Medicine: It is used in the development of new drugs and as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of “Rebalance” involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific enzymes or receptors, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
“Rebalance” is unique in its ability to undergo a wide variety of chemical reactions and its versatility in various applications. Similar compounds include:
Aldehydes: These compounds are similar in their ability to undergo oxidation and reduction reactions.
Ketones: These compounds are similar in their ability to undergo substitution reactions.
Alcohols: These compounds are similar in their ability to undergo oxidation and reduction reactions.
In comparison to these similar compounds, “this compound” stands out due to its unique combination of properties and its wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
87155-33-7 |
|---|---|
Formule moléculaire |
C22H23ClN8O2S |
Poids moléculaire |
499.0 g/mol |
Nom IUPAC |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C10H10N4O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-7H,11H2,(H,12,13,14) |
Clé InChI |
XIRVBAPVROALIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


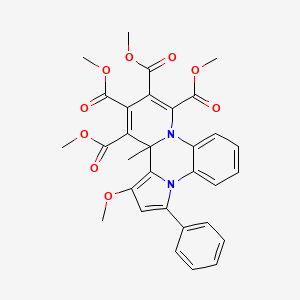


![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
